ethyl 3-(1H-pyrazol-1-yl)propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of ethyl 3-(1H-pyrazol-1-yl)propanoate is represented by the SMILES string O=C(OCC)CCN1C=CC=C1 . It has a molecular weight of 168.196.Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid. It is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water.Scientific Research Applications
1. Synthesis of Novel Derivatives
Ethyl 3-(1H-pyrazol-1-yl)propanoate has been used in the synthesis of various novel derivatives. For instance, it was involved in the efficient heterocyclization to produce new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, demonstrating its versatility in synthetic chemistry (Flores et al., 2014).
2. Antimicrobial Activity
Research indicates the potential of this compound-based compounds in antimicrobial applications. For example, certain pyrazol-4-yl- and 2H-chromene-based substituted anilines derived from it showed significant antibacterial and antifungal activity against tested microbial strains (Banoji et al., 2022).
3. Inhibition of Fructose-1,6-bisphosphatase
This compound derivatives have been identified as inhibitors of fructose-1,6-bisphosphatase, showing potential in the development of treatments for metabolic disorders (Rudnitskaya et al., 2009).
4. Crystal Structure Analysis
The compound has been used in crystallography to study molecular structures and intermolecular interactions. This research aids in understanding the molecular behavior of related compounds (Kumarasinghe et al., 2009).
5. Development of Fluorescence Probes
Certain derivatives of this compound have been reported to exhibit fluorescence, suggesting potential applications in biological imaging (Banoji et al., 2022).
6. Investigational Pharmaceutical Compounds
It is also a component in investigational pharmaceutical compounds, highlighting its relevance in drug development and medicinal chemistry (Vogt et al., 2013).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-pyrazol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-7-10-6-3-5-9-10/h3,5-6H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWSOMWSAZWPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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